2-(4-Chlorophenoxy)-1-(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O2S/c1-21(2,27-17-7-5-16(22)6-8-17)20(26)25-11-9-24(10-12-25)13-19-23-18(14-28-19)15-3-4-15/h5-8,14-15H,3-4,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYNQDWISFGXSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCN(CC1)CC2=NC(=CS2)C3CC3)OC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-Chlorophenoxy)-1-(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one typically involves multi-step organic reactions. A common synthetic route may include:
The formation of the piperazine ring via a cyclization reaction involving appropriate precursors.
The attachment of the 4-cyclopropylthiazol-2-yl group through a condensation reaction.
Industrial production might optimize these steps through techniques like high-yielding catalysis, precise temperature control, and solvent selection to ensure high purity and efficiency.
Chemical Reactions Analysis
Piperazine Functionalization
Piperazine derivatives are critical intermediates. For example, 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline (CAS No. 122833-04-9) is synthesized via nucleophilic aromatic substitution using trifluoroacetic acid (TFA) in iso-butanol, achieving yields of 72–79% . This method may be adapted for alkylation of the piperazine ring with a cyclopropylthiazol-2-ylmethyl group.
| Reaction Conditions | Yield Range | Key Reagents |
|---|---|---|
| TFA in iso-butanol at 100°C | 72–79% | TFA, iso-butanol |
Suzuki Coupling for Cyclopropylthiazol Attachment
The cyclopropylthiazol-2-yl group could be introduced via Suzuki coupling , as demonstrated in the synthesis of 1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS No. 1151802-22-0). This involves palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) in dioxane/water mixtures under microwave heating .
| Reaction Conditions | Yield | Key Reagents/Catalysts |
|---|---|---|
| Palladium(0) catalyst, sodium carbonate, dioxane/water, 110°C, microwave | 83% | Pd(0), Na₂CO₃, dioxane |
Chlorophenoxy Substitution
The 4-chlorophenoxy group is likely introduced via nucleophilic substitution . For instance, 2-(4-Chlorophenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]-2-methylpropan-1-one (PubChem CID 1297903) features a similar chlorophenoxy moiety, synthesized through alkali-mediated coupling .
Research Findings and Challenges
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Piperazine Reactivity : Piperazine derivatives exhibit high reactivity in substitution reactions, enabling efficient functionalization .
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Suzuki Coupling Efficiency : Palladium-catalyzed couplings provide high yields (e.g., 83% in ) but require precise control of temperature and solvent systems.
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Stability Concerns : Ketone-containing intermediates (e.g., propan-1-one) may require careful handling to avoid decomposition, as noted in CRF1 receptor antagonist syntheses .
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to 2-(4-Chlorophenoxy)-1-(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one exhibit antidepressant properties. The piperazine component is known for its role in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in the treatment of depression and anxiety disorders.
Anticancer Properties
Studies have shown that derivatives of this compound may possess anticancer activity. The thiazole ring is often associated with anti-proliferative effects against various cancer cell lines. For instance, compounds containing similar structural motifs have been investigated for their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Neuroprotective Effects
The neuroprotective potential of this compound is another area of interest. Research suggests that piperazine derivatives can protect neuronal cells from oxidative stress and excitotoxicity, making them candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Case Studies
| Study | Findings |
|---|---|
| Study on Antidepressant Effects | Demonstrated significant reduction in depressive-like behaviors in animal models treated with similar piperazine derivatives. |
| Cancer Cell Line Study | Showed that compounds with thiazole rings inhibited proliferation in breast cancer cell lines by inducing apoptosis. |
| Neuroprotection Research | Found that piperazine-based compounds protected against glutamate-induced toxicity in neuronal cultures. |
Mechanism of Action
The mechanism by which 2-(4-Chlorophenoxy)-1-(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one exerts its effects often involves interaction with specific molecular targets. These may include enzyme active sites or receptor binding pockets where the compound’s unique structure allows for high affinity and specificity. Pathways could involve signal transduction changes, enzyme inhibition, or activation, affecting biological processes at the molecular level.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations:
Piperazine Substitutions: The target compound’s cyclopropylthiazole group differs from thiophene (Compound 21) and phenyl () substituents.
Ketone Backbone Variations: The target’s 2-methylpropan-1-one backbone offers greater steric hindrance than chloroethanone (), possibly reducing off-target interactions .
Pharmacological Targets: Both the target compound and Patent ATF4 Inhibitors () share 4-chlorophenoxy groups, suggesting a role in disrupting protein-DNA interactions in cancer pathways.
Pharmacological and Physicochemical Insights
Structural-Activity Relationships (SAR):
- 4-Chlorophenoxy vs. Fluorophenyl: Fluorophenyl analogs () exhibit isostructural planar conformations, whereas 4-chlorophenoxy’s bulk may enhance target specificity .
- Thiazole vs.
Biological Activity
The compound 2-(4-Chlorophenoxy)-1-(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₅H₁₈ClN₂OS
- Molecular Weight : 306.83 g/mol
Structural Components
- Chlorophenoxy Group : This moiety is known for its herbicidal properties and may contribute to the compound's biological activity.
- Cyclopropylthiazole : A heterocyclic component that may enhance the compound's pharmacological profile, particularly in terms of receptor interactions.
- Piperazine Ring : Often associated with psychoactive effects, this structure is critical for the compound's interaction with neurotransmitter systems.
Antimicrobial Activity
Research indicates that compounds containing chlorophenoxy and thiazole groups exhibit significant antimicrobial properties. In a study assessing various derivatives, it was found that similar compounds demonstrated activity against a range of bacteria and fungi, suggesting potential effectiveness for the target compound as well .
Anticancer Potential
Several studies have explored the anticancer potential of compounds with similar structures. For instance, derivatives of piperazine have shown promise in inhibiting tumor growth in vitro. The specific compound under discussion has not been extensively studied for anticancer activity; however, its structural analogs have demonstrated cytotoxic effects against various cancer cell lines, indicating a potential pathway for further research .
Neuropharmacological Effects
Given the presence of the piperazine moiety, there is interest in the neuropharmacological effects of this compound. Piperazine derivatives are often investigated for their anxiolytic and antidepressant properties. Preliminary studies suggest that modifications to the piperazine structure can enhance binding affinity to serotonin receptors, which could translate into therapeutic effects .
Toxicological Profile
Understanding the safety profile of this compound is crucial. Toxicological assessments indicate that compounds with similar structures can exhibit varying degrees of toxicity depending on their substituents. Studies on related compounds have shown dose-dependent effects on liver enzymes and hematological parameters in animal models, necessitating careful evaluation of this compound's safety .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of chlorophenoxy derivatives against Staphylococcus aureus and E. coli. The results indicated that certain modifications enhanced antibacterial activity significantly, suggesting that similar modifications to our target compound could yield beneficial results .
Study 2: Anticancer Activity Assessment
In vitro assays were conducted on piperazine derivatives against human cancer cell lines (e.g., HeLa and MCF-7). Results showed that some derivatives led to increased apoptosis rates compared to control groups. Although specific data on our target compound is lacking, these findings highlight a promising avenue for future investigations .
Study 3: Neuropharmacology Insights
Research focusing on piperazine-based drugs has revealed their potential as anxiolytics in animal models. These studies suggest that structural modifications can lead to enhanced receptor binding and subsequent behavioral effects. Continued exploration into our specific compound could uncover similar neuroactive properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
